Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate
Overview
Description
Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate is a chemical compound with the molecular formula C12H8Cl2FNO2 . It is a type of quinolinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted with ethyl, dichloro, and fluoro groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.1 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis of Quinoline Derivatives : Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate is used in the synthesis of various quinoline derivatives. For instance, it is involved in the synthesis of ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates, which are important in several drug compounds (Bunce, Lee, & Grant, 2011).
Key Component in Quinolone Antibacterial Agents : It acts as a key component in the synthesis of quinolone antibacterial agents, which are crucial in the pharmaceutical industry (Zhu Qiu-feng, 2005).
Use in Biochemistry and Medicine : Quinoline derivatives, including those synthesized from this compound, are widely used in biochemistry and medicine for studying various biological systems due to their efficiency as fluorophores (Aleksanyan & Hambardzumyan, 2013).
Potential Applications in Liquid Crystal Displays : Some ethyl quinoline derivatives have been synthesized for potential application in liquid crystal displays, showcasing the diverse applications of these compounds beyond pharmaceuticals (Bojinov & Grabchev, 2003).
Role in Photovoltaic Devices : Quinoline derivatives have been explored for their photovoltaic properties, indicating their potential in the field of renewable energy and organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
ethyl 4,8-dichloro-6-fluoroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(15)4-9(11)13/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTDWJOCDWDKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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